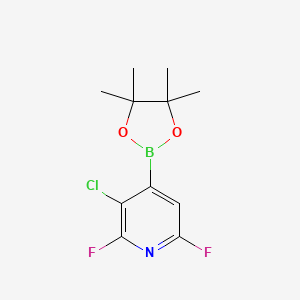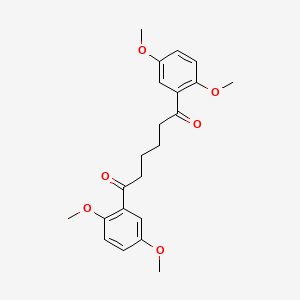
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione: is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a hexane-1,6-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with hexane-1,6-dione under acidic or basic conditions. The reaction typically involves the formation of an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antioxidant and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
- 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione
- 1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione
Comparison: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione is unique due to its specific substitution pattern and hexane-1,6-dione backbone. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activities, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
10365-23-8 |
|---|---|
Formule moléculaire |
C22H26O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
1,6-bis(2,5-dimethoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C22H26O6/c1-25-15-9-11-21(27-3)17(13-15)19(23)7-5-6-8-20(24)18-14-16(26-2)10-12-22(18)28-4/h9-14H,5-8H2,1-4H3 |
Clé InChI |
NLTLAMMHZBRPCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)CCCCC(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




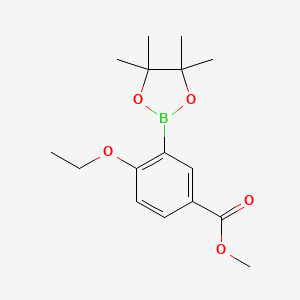
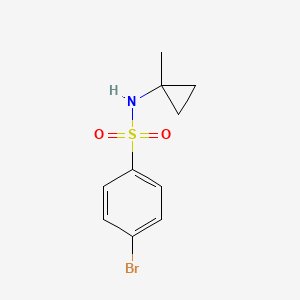
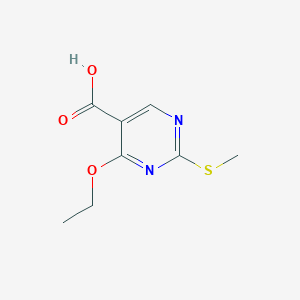
![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
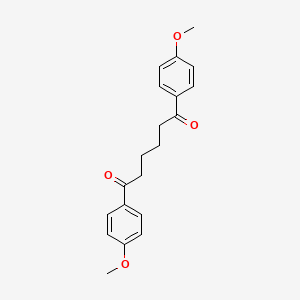
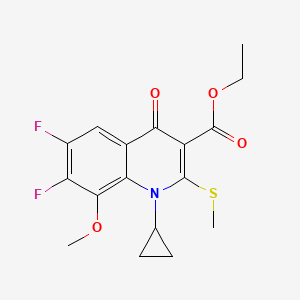
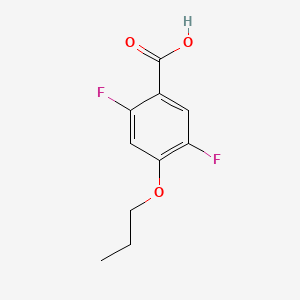
![1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene](/img/structure/B14021287.png)


![2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14021306.png)
